molecular formula C22H20N4O2S B2917482 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 940987-29-1

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2917482
CAS No.: 940987-29-1
M. Wt: 404.49
InChI Key: WNHOYDQCRPWLBL-CMDGGOBGSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 5 with a piperazine ring bearing a thiophene-2-carbonyl group and at position 2 with a (E)-4-methylphenyl ethenyl moiety. The oxazole ring’s 4-position is functionalized with a nitrile group. Structurally, the molecule integrates multiple pharmacophoric elements:

  • Thiophene-2-carbonyl piperazine: The thiophene moiety may facilitate π-π stacking interactions in biological targets, while the piperazine group contributes to solubility and binding versatility .
  • Oxazole-4-carbonitrile: The electron-deficient oxazole core and nitrile group may stabilize interactions with enzymatic active sites .

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-16-4-6-17(7-5-16)8-9-20-24-18(15-23)22(28-20)26-12-10-25(11-13-26)21(27)19-3-2-14-29-19/h2-9,14H,10-13H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOYDQCRPWLBL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the piperazine and thiophene groups. The final step involves the addition of the ethenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.

Scientific Research Applications

2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activity or receptor binding.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Ethenyl Group Variations

  • 4-Methylphenyl (Target Compound) : The methyl group increases hydrophobicity, favoring passive diffusion across biological membranes .
  • 3,4-Dimethoxyphenyl (Analog) : Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation pathways .
  • 4-Fluorophenyl (Analog) : Fluorine’s electronegativity enhances electronic interactions with target proteins (e.g., hydrogen bonding or dipole interactions) .

Piperazine Modifications

  • Thiophene-2-carbonyl (Target Compound) : The thiophene ring’s sulfur atom and aromaticity may support interactions with cysteine residues or hydrophobic pockets .
  • 4-Methylpiperazin-1-yl (Analog) : Methylation of piperazine increases basicity and solubility, critical for oral bioavailability .

Oxazole Core

All compounds retain the oxazole-4-carbonitrile scaffold, which likely stabilizes planar conformations and participates in hydrogen bonding via the nitrile group. This scaffold is common in kinase inhibitors due to its mimicry of ATP’s adenine ring .

Inferred Pharmacological Implications

  • Target Compound : The combination of 4-methylphenyl and thiophene-2-carbonyl piperazine suggests a balance between lipophilicity and target engagement, making it suitable for central nervous system (CNS) targets or intracellular enzymes .
  • Fluorinated Analog (CAS 941010-23-7) : Fluorine atoms may improve binding affinity to enzymes like cytochrome P450 or kinases, though they could increase off-target effects .
  • Methoxy-Substituted Analog : While solubility is improved, metabolic instability may limit its utility in long-acting therapies .

Biological Activity

The compound 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered attention in recent years due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Aromatic rings : Contributing to its lipophilicity and potential interactions with biological targets.
  • Piperazine moiety : Often associated with various pharmacological effects.
  • Oxazole ring : Linked to antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial properties. In a comparative study of similar compounds, some oxazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The presence of the thiophene and piperazine groups in the structure may enhance these antimicrobial effects.

Anticancer Potential

Preliminary studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds featuring an oxazole ring have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression .

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Studies have indicated that compounds with piperazine can exhibit anxiolytic and antidepressant activities. For example, related piperazine derivatives have been shown to interact with serotonin receptors, which may translate into mood-enhancing effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The interaction with neurotransmitter receptors suggests a potential for modifying synaptic transmission in the nervous system.
  • Cell Cycle Disruption : Evidence indicates that certain derivatives can interfere with mitotic processes, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC of 20 µg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Data Summary

Activity Type Tested Concentration (µg/mL) Effectiveness
Antimicrobial10 - 50Moderate
Anticancer5060% Cell Death
NeuropharmacologicalN/APotentially Active

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